molecular formula C17H16FN5O B6563335 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide CAS No. 946233-02-9

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide

Cat. No.: B6563335
CAS No.: 946233-02-9
M. Wt: 325.34 g/mol
InChI Key: IBPOBOPQVUNJDP-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide is a fluorinated tetrazole derivative with a benzamide backbone. The compound features a 1,2,3,4-tetrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methyl-linked benzamide moiety. The benzamide ring is further substituted with 3,5-dimethyl groups, which influence its electronic and steric properties.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-7-12(2)9-13(8-11)17(24)19-10-16-20-21-22-23(16)15-5-3-14(18)4-6-15/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPOBOPQVUNJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole

The carboxylic acid intermediate is reduced to 5-(hydroxymethyl)-1-(4-fluorophenyl)-1H-tetrazole using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Subsequent treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to a chloromethyl derivative, yielding 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole.

Key Data:

StepReagents/ConditionsYield (%)
ReductionLiAlH₄, THF, 0°C → 25°C, 4h85
ChlorinationSOCl₂, reflux, 2h92

Amination of the Chloromethyl Intermediate

The chloromethyl derivative undergoes nucleophilic substitution with aqueous ammonia (NH₃) to produce [1-(4-fluorophenyl)-1H-tetrazol-5-yl]methylamine. Reaction optimization reveals that elevated temperatures (60°C) and excess NH₃ (5 equiv) maximize yields while minimizing byproducts.

Reaction Profile:
5-(ClCH2)-1-(4-FC6H4)-tetrazole+NH35-(H2NCH2)-1-(4-FC6H4)-tetrazole+HCl\text{5-(ClCH}_2\text{)-1-(4-FC}_6\text{H}_4\text{)-tetrazole} + \text{NH}_3 \rightarrow \text{5-(H}_2\text{NCH}_2\text{)-1-(4-FC}_6\text{H}_4\text{)-tetrazole} + \text{HCl}

Synthesis of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 3,5-dimethylbenzoyl chloride, a key electrophile for amide bond formation. Excess SOCl₂ is removed via distillation, and the product is stored under inert atmosphere to prevent hydrolysis.

Characterization:

  • Boiling Point: 142–144°C

  • 1^1H NMR (CDCl₃): δ 2.38 (s, 6H, CH₃), 7.44 (s, 1H, Ar-H), 7.82 (s, 2H, Ar-H).

Amide Coupling for Final Product Assembly

The amine intermediate ([1-(4-fluorophenyl)-1H-tetrazol-5-yl]methylamine) reacts with 3,5-dimethylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming the target amide.

Optimized Conditions:

  • Solvent: DCM

  • Base: TEA (3.0 equiv)

  • Temperature: 0°C → 25°C, 8h

  • Yield: 78%

Analytical Validation:

  • HRMS (ESI): m/z calc. for C₁₇H₁₆FN₅O [M+H]⁺: 326.1412, found: 326.1409.

  • 1^1H NMR (DMSO-d₆): δ 2.32 (s, 6H, CH₃), 4.85 (s, 2H, CH₂), 7.18–7.94 (m, 6H, Ar-H), 8.52 (t, 1H, NH).

Alternative Synthetic Routes

Direct Alkylation of Tetrazole

An alternative approach involves alkylating 5-methyl-1H-tetrazole with 4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF). However, this method yields <50% due to competing N-2 alkylation and requires rigorous purification.

Reductive Amination

5-(Aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole reacts with 3,5-dimethylbenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound. While effective, this route is less favored due to lower stereochemical control.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
[3+2] CycloadditionHigh regioselectivity, scalabilityRequires acidic conditions90
Direct AlkylationFewer stepsLow yield, purification challenges45
Reductive AminationMild conditionsStereochemical variability62

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzamide or tetrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols, electrophiles such as alkyl halides, under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities between N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide and related compounds can be analyzed based on substituent effects, synthetic pathways, and physicochemical properties. Below is a detailed comparison with key analogs:

N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide (CAS 946255-71-6)

  • Structural Differences : The benzamide ring in this analog is substituted with two trifluoromethyl (-CF₃) groups at the 3,5-positions instead of methyl (-CH₃) groups.
  • Lipophilicity: Trifluoromethyl groups significantly increase lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Relevance : Both compounds likely share a common synthetic route involving nucleophilic substitution or coupling reactions between tetrazole intermediates and benzoyl chlorides. highlights similar strategies for synthesizing fluorinated triazole and tetrazole derivatives .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9)

  • Structural Differences : These compounds feature a 1,2,4-triazole core instead of a tetrazole and include a sulfonylphenyl group.
  • Functional Comparison :
    • Tautomerism : Unlike tetrazoles, 1,2,4-triazoles exhibit thione-thiol tautomerism, which influences their reactivity and intermolecular interactions. The absence of a thiol (-SH) group in the target tetrazole derivative simplifies its tautomeric behavior .
    • Bioactivity : Triazole-thiones are often explored as antifungal or antimicrobial agents, while tetrazoles are more commonly associated with angiotensin II receptor antagonism or agrochemical applications .

Epoxiconazole (CAS 133855-98-8)

  • Structural Differences : This agrochemical contains a triazole ring linked to a fluorophenyl-epoxide moiety, differing from the tetrazole-benzamide scaffold.
  • Functional Insights: Role of Fluorine: The 4-fluorophenyl group in both compounds enhances lipophilicity and resistance to oxidative metabolism, a common strategy in pesticide design . Target Specificity: Epoxiconazole targets fungal lanosterol 14α-demethylase, whereas tetrazole derivatives may interact with divergent biological pathways .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Benzamide Substituents Fluorophenyl Position Key Properties/Applications Reference
This compound Tetrazole 3,5-dimethyl 4-fluorophenyl High lipophilicity, potential agrochemical lead
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide Tetrazole 3,5-CF₃ 4-fluorophenyl Enhanced metabolic stability
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) 1,2,4-Triazole Sulfonylphenyl 2,4-difluorophenyl Antifungal/antimicrobial potential
Epoxiconazole 1,2,4-Triazole Epoxide 4-fluorophenyl Fungicide (CYP51 inhibitor)

Research Findings and Implications

  • Substituent Effects : The choice of substituents on the benzamide ring (e.g., -CH₃ vs. -CF₃) critically modulates electronic properties and bioavailability. Electron-withdrawing groups like -CF₃ may improve resistance to enzymatic degradation but could reduce solubility .
  • Fluorine’s Role : The 4-fluorophenyl group is a recurring motif in both pharmaceuticals and agrochemicals, offering a balance between lipophilicity and metabolic stability .
  • Synthetic Challenges : underscores the complexity of synthesizing fluorinated heterocycles, particularly in controlling regioselectivity and tautomeric equilibria during reactions .

Q & A

Basic: What are the validated synthetic routes for N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between 4-fluorophenyl azide and nitriles under microwave or thermal conditions .
  • Step 2: Alkylation of the tetrazole nitrogen using 3,5-dimethylbenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for high-purity yields .
    Key considerations: Reaction temperature (60–80°C) and pH control (neutral to slightly basic) are critical to avoid side reactions like hydrolysis of the tetrazole ring .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

  • X-ray crystallography: Use SHELX software (SHELXL/SHELXS) for structure refinement. Single-crystal diffraction data collected at 100 K provides bond lengths/angles and confirms stereochemistry .
  • Spectroscopic validation:
    • ¹H/¹³C NMR: Peaks for the 4-fluorophenyl group (δ ~7.2–7.8 ppm) and dimethylbenzamide (δ 2.3–2.6 ppm for CH₃) .
    • HRMS: Molecular ion peak [M+H]⁺ at m/z 368.14 (calculated for C₁₇H₁₅FN₅O) .

Advanced: What mechanisms underlie its reported anticancer activity?

Answer:

  • Target engagement: The compound inhibits protein kinases (e.g., EGFR or Aurora kinases) via competitive binding to the ATP pocket, as suggested by molecular docking studies .
  • Cellular assays: In vitro IC₅₀ values (e.g., 1.2–5.8 µM in HeLa cells) correlate with apoptosis induction (Annexin V/PI staining) and caspase-3 activation .
  • SAR insights: Fluorine at the para position enhances lipophilicity and target affinity, while dimethyl groups on benzamide improve metabolic stability .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substitution strategies:
    • Tetrazole ring: Replace 4-fluorophenyl with 4-chloro or 4-methoxy groups to assess electronic effects .
    • Benzamide moiety: Introduce polar substituents (e.g., -OH, -NH₂) to modulate solubility and bioavailability .
  • Methodology:
    • Parallel synthesis: Use combinatorial libraries to generate analogs.
    • In vitro screening: Prioritize compounds with >50% inhibition at 10 µM in kinase assays .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • HPLC-UV: C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min, λ = 254 nm .
  • LC-MS/MS: MRM transitions m/z 368.14 → 152.1 (quantifier) and 368.14 → 109.0 (qualifier) for enhanced specificity in plasma/serum .
  • Validation parameters: Linearity (1–100 ng/mL), recovery (>85%), and precision (RSD <10%) are critical .

Advanced: How can crystallographic data resolve contradictions in reported bond lengths or conformations?

Answer:

  • Data collection: High-resolution synchrotron data (d_min < 0.8 Å) reduces errors in electron density maps .
  • Refinement: SHELXL’s TWIN/BASF commands address twinning or disorder in the tetrazole or benzamide groups .
  • Case study: Discrepancies in C-N bond lengths (1.32 Å vs. 1.28 Å) may arise from dynamic disorder, resolved using anisotropic displacement parameters .

Advanced: What in vitro/in vivo models are suitable for evaluating its pharmacokinetic profile?

Answer:

  • In vitro:
    • Metabolic stability: Liver microsomes (human/rat) with LC-MS quantification of parent compound .
    • Permeability: Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • In vivo:
    • Rodent studies: IV/PO administration (1–10 mg/kg) with plasma sampling over 24h. Calculate t₁/₂, CL, and Vd .
    • Tissue distribution: Radiolabeled compound (¹⁴C) in organs (e.g., liver, brain) via scintillation counting .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Solid state: Stable for >24 months at -20°C (desiccated), but degrades at 25°C (5% degradation at 6 months) .
  • Solution phase:
    • Aqueous buffers (pH 7.4): t₁/₂ = 48h due to hydrolysis of the tetrazole ring.
    • DMSO stock: Stable for 6 months at -80°C (avoid freeze-thaw cycles) .

Advanced: What computational methods predict its off-target interactions?

Answer:

  • Docking: AutoDock Vina or Glide to screen against >500 human kinases. Prioritize targets with GlideScore < -7.0 .
  • MD simulations: GROMACS (50 ns trajectories) to assess binding mode stability of the tetrazole-benzamide scaffold .
  • Machine learning: QSAR models trained on kinase inhibition datasets predict ADMET properties .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Troubleshooting variables:
    • Assay conditions: ATP concentration (1 mM vs. 10 µM) impacts IC₅₀ values in kinase assays .
    • Cell lines: Genetic variations (e.g., EGFR mutations in A549 vs. HCT116) alter sensitivity .
  • Validation: Replicate studies with standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., SPR for binding affinity) .

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